molecular formula C11H22ClNO3 B1424608 Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride CAS No. 1220032-60-9

Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride

Cat. No.: B1424608
CAS No.: 1220032-60-9
M. Wt: 251.75 g/mol
InChI Key: RGNQKOYFZKBVRN-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride is a chemical compound with significant applications in medical research, particularly in the development of acetylcholinesterase inhibitors for the treatment of neurological disorders such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride typically involves the reaction of 4-piperidinol with ethyl 3-bromopropanoate under basic conditions to form the intermediate compound, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride is extensively used in scientific research, including:

    Chemistry: As a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition.

    Medicine: In the development of drugs for neurological disorders.

    Industry: As an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-(piperidin-4-yl)ethoxy)propanoate hydrochloride .
  • Ethyl 3-(2-(4-piperidinyl)ethoxy)propanoate hydrochloride .

Uniqueness

Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride is unique due to its specific structure, which allows it to effectively inhibit acetylcholinesterase. This makes it particularly valuable in the development of treatments for neurological disorders .

Properties

IUPAC Name

methyl 3-(2-piperidin-4-ylethoxy)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-14-11(13)5-9-15-8-4-10-2-6-12-7-3-10;/h10,12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNQKOYFZKBVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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